molecular formula C8H9ClN4 B2859850 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride CAS No. 2089277-30-3

2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride

Cat. No.: B2859850
CAS No.: 2089277-30-3
M. Wt: 196.64
InChI Key: KDEBMOZZTDMUSE-UHFFFAOYSA-N
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Description

“2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride” is a compound with the CAS Number: 2089277-30-3 . It has a molecular weight of 196.64 and is typically stored at room temperature . The compound is usually in powder form .


Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H8N4.ClH/c9-7-3-1-2-4-8(7)12-10-5-6-11-12;/h1-6H,9H2;1H . This indicates the presence of a triazole ring in the structure.


Chemical Reactions Analysis

The compound is part of the 1,2,3-triazole class of compounds, which are known for their stability against hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . They can form hydrogen bonding and bipolar interactions, allowing them to interact with biomolecular targets and improve solubility .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 196.64 .

Scientific Research Applications

Ruthenium-catalyzed C–H Amidation

One of the significant applications of 2-(2H-1,2,3-triazol-2-yl)aniline derivatives is in the field of organic synthesis, particularly in ruthenium-catalyzed intermolecular C–H amidation of arenes with sulfonyl azides. This process enables the formation of C–N bonds, producing N2 gas as the sole byproduct and demonstrating an environmentally benign protocol for synthesizing these derivatives with moderate to excellent yields (Xiaoyu Wang et al., 2016).

Supramolecular and Coordination Chemistry

2-(2H-1,2,3-triazol-2-yl)aniline and its derivatives have been extensively studied for their supramolecular interactions, enabling applications in supramolecular and coordination chemistry. The nitrogen-rich triazole features a highly polarized carbon atom, facilitating complexation of anions through hydrogen and halogen bonding. This characteristic has led to successful applications in anion recognition, catalysis, and photochemistry, significantly expanding the scope of click chemistry beyond its initial purposes (B. Schulze & U. Schubert, 2014).

Photoluminescence in Copper(I) Complexes

The incorporation of amido-triazole and diphosphine ligands in heteroleptic copper(I) complexes has been investigated for their photoluminescent properties. These complexes exhibit long-lived photoluminescence with colors ranging from yellow to red-orange in various states, showcasing potential applications in lighting and display technologies (Gerald F. Manbeck et al., 2011).

Chemical Sensors and Corrosion Inhibitors

2-(2H-1,2,3-triazol-2-yl)aniline derivatives have also found applications as chemical sensors and corrosion inhibitors. Their ability to form stable complexes and interact with metal ions makes them suitable for detecting specific chemicals or ions in various environments. Additionally, their potential to act as corrosion inhibitors can provide significant benefits in protecting metals and alloys from degradation (D. Daoud et al., 2014).

Multidentate Ligand Synthesis

The synthesis of multidentate ligands incorporating 2-(2H-1,2,3-triazol-2-yl)aniline derivatives has been explored for coordination with rhenium cores. These ligands exhibit a high affinity for rhenium and technetium cores, suggesting potential applications in radiopharmaceuticals and imaging (Jin-hui Wang et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(triazol-2-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-7-3-1-2-4-8(7)12-10-5-6-11-12;/h1-6H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEBMOZZTDMUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2N=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089277-30-3
Record name 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride
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